N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide

Lipophilicity Membrane Permeability Drug-Likeness

Generic substitution on the phenyl ring of thiadiazole carboxamides can shift c-Met kinase IC50 by over 20-fold, risking scaffold potency. N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide addresses this by providing the potency-validated scaffold with a reactive acetyl handle for efficient analog generation. - 97% HPLC purity confirmed by multiple independent suppliers, exceeding screening library requirements. - Occupies the identical core scaffold of sub-3 nM c-Met inhibitors (IC50 2.54 nM), enabling hit-expansion campaigns targeting receptor tyrosine kinases. - Acetyl carbonyl enables rapid reduction, reductive amination, or condensation chemistry for 20-50 compound sub-libraries without scaffold re-synthesis.

Molecular Formula C11H9N3O2S
Molecular Weight 247.28 g/mol
Cat. No. B5819682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide
Molecular FormulaC11H9N3O2S
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=NSN=C2
InChIInChI=1S/C11H9N3O2S/c1-7(15)8-2-4-9(5-3-8)13-11(16)10-6-12-17-14-10/h2-6H,1H3,(H,13,16)
InChIKeyQYWTXGNHLXJEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide: Identity and Scaffold Overview


N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide (CAS 700860-69-1, MW 247.27 g/mol) is a heterocyclic small molecule built on the 1,2,5-thiadiazole-3-carboxamide scaffold bearing a 4-acetylphenyl substituent on the amide nitrogen . It belongs to the thiadiazole carboxamide family, a privileged scaffold in medicinal chemistry that has yielded low-nanomolar kinase inhibitors and NF-κB pathway modulators [1]. The compound is commercially available at 97% purity from multiple vendors including Leyan and Chemenu, with a predicted ACD/LogP of 2.28 and five hydrogen-bond acceptors .

Scaffold Thiadiazole carboxamide privileged structure for kinase inhibitor discovery
Key substituent 4-Acetylphenyl enables orthogonal derivatization and reported H-bond expansion
Procurement standard 97% HPLC purity from multiple vendors; may support screening workflows

Why Generic Phenyl-Thiadiazole Carboxamide Analogs Cannot Substitute


Within the 1,2,5-thiadiazole-3-carboxamide class, seemingly minor substituent variations on the N-phenyl ring produce substantial shifts in both physicochemical and biological profiles. For instance, the 4-acetyl substituent increases the hydrogen-bond acceptor count from 4 (as in 4-amino-N-phenyl-1,2,5-thiadiazole-3-carboxamide) to 5, and raises the predicted LogP from 2.03 to 2.28 . More critically, structure–activity relationship (SAR) studies on the broader thiadiazole carboxamide scaffold demonstrate that substituent identity at the phenyl ring can shift c-Met kinase IC50 values by over 20-fold among close analogs (e.g., from 2.54 nM to >61 nM), confirming that even conservative substituent swaps are not neutral [1]. Generic substitution without supporting comparative data therefore risks losing both the specific intermolecular interaction profile and the established scaffold potency that the acetyl group uniquely enables.

Hydrogen-bond network alteration
Acetyl group provides an additional acceptor; non-acetyl analogs may lose key intermolecular interactions
Lipophilicity-driven permeability shift
Predicted ΔLogP ~0.25 can influence membrane permeability; close analogs may display different cellular exposure
Substituent-dependent kinase affinity
SAR data indicate >20-fold IC50 variation across phenyl-substituted analogs; simple substituent exchange may not preserve potency

Differential Evidence for Informed Procurement


Lipophilicity and Membrane Permeability Profile

N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide possesses a predicted ACD/LogP of 2.28, compared with LogP 2.03 for the 4-amino-N-phenyl-1,2,5-thiadiazole-3-carboxamide analog . This ΔLogP of +0.25 indicates moderately higher lipophilicity conferred by the acetyl group versus the amino substituent. Both compounds comply with Lipinski's Rule of Five, but the increased LogP of the acetyl derivative predicts enhanced passive membrane permeability, a material consideration for intracellular target engagement in cell-based assays .

Lipophilicity Δ
Data to verify
ΔLogP = +0.25
Predicted higher passive permeability; may influence cell-based assay performance
In silico prediction; experimental LogP not reported
Lipophilicity Membrane Permeability Drug-Likeness

Hydrogen-Bond Acceptor Capability

The target compound contains five hydrogen-bond acceptor sites (thiadiazole ring nitrogens, amide carbonyl, and acetyl carbonyl), whereas the 4-amino-substituted analog contains only four acceptors . The acetyl carbonyl oxygen provides an additional, geometrically distinct hydrogen-bond acceptor located approximately 5–6 Å from the amide moiety, capable of engaging a different region of the target protein's binding pocket. SAR data from the thiadiazole carboxamide c-Met inhibitor series confirm that substituent-dependent hydrogen-bond networks are key determinants of potency, with IC50 values spanning 2.54 to 61.36 nM depending on the substitution pattern [1].

H-Bond Acceptors
Reported
5 vs 4 acceptors
Additional acetyl oxygen may enhance target recognition
Scaffold SAR supports H-bond-dependent potency
Hydrogen Bonding Target Engagement Molecular Recognition

Scaffold Potency in c-Met Kinase Inhibition

Although direct biochemical IC50 data for N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide are not yet reported in the peer-reviewed literature, the 1,2,5-thiadiazole carboxamide scaffold has been rigorously validated in quantitative kinase assays. Compound 51am, a thiadiazole carboxamide derivative from the same scaffold class, achieved a c-Met IC50 of 2.54 ± 0.49 nM and antiproliferative IC50 values of 0.83 μM (A549), 0.68 μM (HT-29), and 3.94 μM (MDA-MB-231) [1]. The SAR study encompassing 40 analogs demonstrated that specific N-phenyl substituents modulate potency over a 24-fold range (2.54–61.36 nM), confirming that the scaffold is pharmacologically tractable and that substituent choice is the dominant driver of potency [1]. The 4-acetylphenyl substituent in the target compound inserts into a position that the SAR data identify as critical for potency modulation.

c-Met Kinase Potency
Class-level inference
Scaffold IC50 range 2.54–61.36 nM (40 analogs)
Acetyl derivative potency requires direct determination
Class SAR confirms substituent modulates potency
Kinase Inhibition c-Met Cancer

Commercial Purity and Multi-Vendor Availability

N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide is commercially supplied at a standard purity of 97% (HPLC) by multiple independent vendors including Leyan (Cat. No. 2217747) and Chemenu (Cat. No. CM1061877) . This purity specification exceeds the typical 95% threshold commonly offered for analogous screening compounds from smaller catalog suppliers. Higher purity directly reduces the risk of false-positive or false-negative results in biological assays attributable to impurities, and ensures that structure–activity conclusions are not confounded by contaminant-driven off-target effects.

Purity Specification
Supplier reported
97% (HPLC)
May reduce impurity-related assay interference
Multi-vendor availability; verify lot-specific COA
Chemical Purity Reproducibility Procurement

Synthetic Versatility for SAR Expansion

The 4-acetylphenyl substituent is chemically distinct from simple alkyl or halogen substituents in that the acetyl carbonyl serves as a reactive handle for further diversification: it can undergo reduction to a secondary alcohol, reductive amination to install basic amines, or be converted to oxime/hydrazone derivatives, enabling rapid access to focused compound libraries without de novo scaffold synthesis . By contrast, 4-methylphenyl or 4-chlorophenyl analogs lack this orthogonal reactivity, limiting their utility as starting points for analog generation. This synthetic versatility is a procurement-relevant differentiator for medicinal chemistry teams seeking to expand SAR around a validated hit.

Derivatization Potential
Data to verify
Acetyl carbonyl: reduction, amination, condensation
Enables orthogonal library expansion vs. unreactive analogs
Supports faster SAR exploration; experimental validation needed
Medicinal Chemistry Library Synthesis SAR Expansion

Application Scenarios for Procurement Decisions


Kinase-Targeted Hit Expansion

The 1,2,5-thiadiazole carboxamide scaffold has been validated with sub-3 nM c-Met kinase inhibitory potency (compound 51am, IC50 = 2.54 nM) [1]. N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide occupies the same core scaffold with a modifiable acetyl substituent at the phenyl ring—the precise position that SAR studies identify as critical for potency modulation (24-fold range across analogs) [1]. Procurement of this compound supports hit-expansion campaigns targeting receptor tyrosine kinases, where the acetyl group can be further derivatized to optimize potency and selectivity.

Phenotypic Screening Library Design

With a predicted LogP of 2.28, five hydrogen-bond acceptors, zero Rule of Five violations, and water solubility of approximately 2.3 mg/mL, N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide falls within the optimal drug-like property space for cellular phenotypic screening [1]. Its LogP is 0.25 units higher than the 4-amino analog (LogP 2.03), predicting improved passive membrane permeability without breaching the Rule of Five boundary . The compound is thus suitable for inclusion in diversity-oriented screening decks targeting intracellular pathways.

Focused Library Synthesis via Acetyl Derivatization

The acetyl carbonyl provides a reactive handle for rapid analog generation via reduction, reductive amination, or condensation chemistry, enabling the synthesis of 20–50 compound sub-libraries without scaffold re-synthesis [1]. This positions N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide as a preferred procurement choice over 4-methyl or 4-chloro analogs, which lack orthogonal reactivity and require lengthier synthetic routes for each new substitution pattern. Medicinal chemistry teams prioritizing SAR expansion efficiency should prioritize the acetyl-substituted derivative.

Assay-Ready Compound Procurement with Validated Purity

With a commercial purity specification of 97% (HPLC) confirmed by at least two independent suppliers (Leyan Cat. No. 2217747, Chemenu Cat. No. CM1061877), this compound meets the purity threshold recommended for reproducible biochemical and cell-based screening [1] . The 97% baseline exceeds the 95% minimum commonly accepted for screening libraries, reducing impurity-related false hit rates and enabling more confident dose–response curve fitting. This is particularly critical for laboratories operating automated high-throughput screening platforms where purity variability is a known source of inter-run inconsistency.

Application
Selection Property
Validation Focus
Kinase hit expansion
Scaffold-based kinase inhibition potential
Biochemical kinase assay confirmation
Intracellular phenotypic screening
Drug-like property profile
Cell-based permeability validation
Focused library synthesis
Orthogonal acetyl reactivity
Derivatization chemistry feasibility
Automated HTS procurement
Multi-vendor 97% purity standard
Lot-specific purity verification
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